molecular formula C47H40ClN3O4S2 B13495243 2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate

2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate

Cat. No.: B13495243
M. Wt: 810.4 g/mol
InChI Key: ZLNSUEKWRIRUKH-UHFFFAOYSA-M
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Description

2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate is a complex organic compound It is known for its unique structure, which includes multiple aromatic rings and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate involves multiple steps. The process typically starts with the preparation of the core naphtho[1,2-d][1,3]thiazole structure, followed by the introduction of the diphenylamino and cyclopentene groups. The final step involves the formation of the perchlorate salt. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the various steps.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can help achieve consistent results on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce different hydrocarbon derivatives.

Scientific Research Applications

2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d]imidazol-2-yl(phenyl)methanone
  • Quinoxaline
  • N-pyridin-2-yl carbamates

Uniqueness

Compared to these similar compounds, 2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate stands out due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C47H40ClN3O4S2

Molecular Weight

810.4 g/mol

IUPAC Name

N-[(5E)-2-[(E)-2-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)ethenyl]-5-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;perchlorate

InChI

InChI=1S/C47H40N3S2.ClHO4/c1-3-48-43(51-41-29-25-33-15-11-13-21-39(33)46(41)48)31-27-35-23-24-36(45(35)50(37-17-7-5-8-18-37)38-19-9-6-10-20-38)28-32-44-49(4-2)47-40-22-14-12-16-34(40)26-30-42(47)52-44;2-1(3,4)5/h5-22,25-32H,3-4,23-24H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

ZLNSUEKWRIRUKH-UHFFFAOYSA-M

Isomeric SMILES

CCN1/C(=C/C=C/2\CCC(=C2N(C3=CC=CC=C3)C4=CC=CC=C4)/C=C/C5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CC)/SC8=C1C9=CC=CC=C9C=C8.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCN1C(=CC=C2CCC(=C2N(C3=CC=CC=C3)C4=CC=CC=C4)C=CC5=[N+](C6=C(S5)C=CC7=CC=CC=C76)CC)SC8=C1C9=CC=CC=C9C=C8.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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